An In-depth Technical Guide to 3,4-Dichlorothiobenzamide: Chemical Properties, Structure, and Synthetic Pathways
An In-depth Technical Guide to 3,4-Dichlorothiobenzamide: Chemical Properties, Structure, and Synthetic Pathways
This guide provides a comprehensive technical overview of 3,4-Dichlorothiobenzamide, a halogenated aromatic thioamide of interest to researchers in medicinal chemistry, agrochemistry, and synthetic organic chemistry. This document delves into its core chemical properties, structural features, validated synthetic protocols, and potential applications, offering field-proven insights for professionals in drug development and scientific research.
Core Chemical and Physical Properties
3,4-Dichlorothiobenzamide is a crystalline solid at room temperature. The presence of the dichloro-substituted phenyl ring and the thioamide functional group dictates its chemical reactivity and potential biological activity.
| Property | Value | Source(s) |
| CAS Number | 22179-73-3 | [1] |
| Molecular Formula | C₇H₅Cl₂NS | [1] |
| Molecular Weight | 206.10 g/mol | [1] |
| Melting Point | 138-142 °C | [2] |
| Appearance | Crystalline solid | General knowledge |
| Solubility | Soluble in polar organic solvents such as DMF and DMSO. Limited solubility in nonpolar solvents and water. | Inferred from related structures |
Molecular Structure and Spectroscopic Analysis
The structure of 3,4-Dichlorothiobenzamide features a benzene ring substituted with two chlorine atoms at the 3 and 4 positions, and a thioamide group (-C(=S)NH₂) at the 1 position.
Caption: 2D structure of 3,4-Dichlorothiobenzamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
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¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region corresponding to the three protons on the phenyl ring. The thioamide protons (-NH₂) will likely appear as a broad singlet. The chemical shifts (δ) are predicted as follows:
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A doublet for the proton at position 2, deshielded by the adjacent thioamide group.
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A doublet of doublets for the proton at position 6.
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A doublet for the proton at position 5.
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A broad singlet for the two -NH₂ protons.
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-
¹³C NMR: The carbon NMR spectrum is predicted to show seven distinct signals: six for the aromatic carbons and one for the thioamide carbon. The carbon of the thioamide group (C=S) is expected to be significantly downfield.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will be characterized by the following key absorptions:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3300-3100 | N-H stretch | Primary thioamide |
| 3100-3000 | C-H stretch | Aromatic |
| 1620-1580 | C=C stretch | Aromatic ring |
| 1400-1200 | C-N stretch & N-H bend | Thioamide |
| 1100-1000 | C-Cl stretch | Aryl chloride |
| 800-700 | C=S stretch | Thioamide |
Mass Spectrometry (MS) (Predicted)
In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺• would be observed. Due to the presence of two chlorine atoms, a characteristic isotopic pattern for [M]⁺•, [M+2]⁺•, and [M+4]⁺• will be present in an approximate 9:6:1 ratio. Common fragmentation pathways would involve the loss of a chlorine atom, the thioamide group, or parts of it.
Synthesis of 3,4-Dichlorothiobenzamide
The most direct and reliable method for the synthesis of 3,4-Dichlorothiobenzamide is the conversion of the corresponding nitrile, 3,4-dichlorobenzonitrile, using a sulfurating agent. A well-established and efficient method involves the use of sodium hydrosulfide.
Synthesis of the Precursor: 3,4-Dichlorobenzonitrile
3,4-Dichlorobenzonitrile can be synthesized from 1,2-dichlorobenzene through a two-step process involving bromination followed by cyanation.[3]
Caption: Synthetic pathway for 3,4-Dichlorobenzonitrile.
Experimental Protocol: Thionation of 3,4-Dichlorobenzonitrile
This protocol is adapted from a general method for the synthesis of aromatic primary thioamides.[4]
Materials:
-
3,4-Dichlorobenzonitrile
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Sodium hydrosulfide hydrate (NaSH·xH₂O)
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Magnesium chloride hexahydrate (MgCl₂·6H₂O)
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N,N-Dimethylformamide (DMF)
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Deionized water
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Ethyl acetate
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Anhydrous sodium sulfate
Procedure:
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To a solution of 3,4-dichlorobenzonitrile (1 equivalent) in DMF, add sodium hydrosulfide hydrate (2-3 equivalents) and magnesium chloride hexahydrate (1.1 equivalents).
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Upon completion, pour the reaction mixture into ice-water.
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Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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The crude product can be purified by recrystallization or column chromatography on silica gel to afford pure 3,4-Dichlorothiobenzamide.
Causality behind Experimental Choices:
-
Solvent: DMF is an excellent polar aprotic solvent that facilitates the dissolution of the reactants and promotes the nucleophilic attack of the hydrosulfide ion on the nitrile carbon.
-
Magnesium Chloride: The addition of a Lewis acid like MgCl₂ is believed to activate the nitrile group towards nucleophilic attack, thereby increasing the reaction rate and yield.[4]
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Work-up: The aqueous work-up is essential to remove inorganic salts and DMF. Extraction with ethyl acetate allows for the separation of the organic product from the aqueous phase.
Reactivity and Potential Applications
The thioamide functional group is a versatile handle for further synthetic transformations. The sulfur atom is nucleophilic, and the C=S bond can participate in various cycloaddition reactions. The dichloro-substituted aromatic ring can undergo nucleophilic aromatic substitution under certain conditions.
Herbicidal and Fungicidal Activity
Thiobenzamide derivatives, particularly halogenated ones, have been investigated for their biological activities. Di-ortho-halothiobenzamides have shown marked herbicidal properties.[5] The structural motif of 3,4-dichlorophenyl is present in a number of commercial herbicides and fungicides.[6][7] This suggests that 3,4-Dichlorothiobenzamide could be a valuable lead compound or intermediate in the development of new agrochemicals. The presence of halogens on the aromatic ring is known to enhance the antimicrobial activity of many compounds.[8]
Intermediate in Medicinal Chemistry
The thioamide group is a common pharmacophore and can act as a bioisostere for the amide group in drug design. Thioamides are key intermediates in the synthesis of various heterocyclic compounds, such as thiazoles, which are prevalent in many biologically active molecules.[4]
Conclusion
3,4-Dichlorothiobenzamide is a molecule with significant potential in both agrochemical and pharmaceutical research. Its synthesis from readily available starting materials is straightforward, and its chemical structure offers multiple avenues for further functionalization. The predicted spectroscopic data provides a basis for its characterization, and the outlined synthetic protocol offers a reliable method for its preparation. Further investigation into the biological activities of this compound and its derivatives is warranted to fully explore its potential applications.
References
-
Trans World Chemicals. 3,4-Dichlorothiobenzamide, 98%. [Link]
- Manaka, A., Sato, M., & Uneyama, K. (2005). Synthesis of Aromatic Thioamide from Nitrile Without Handling of Gaseous Hydrogen Sulfide.
- Taylor, E. C., & Zoltewicz, J. A. (1960). A New General Synthesis of Thioamides from Nitriles. Journal of the American Chemical Society, 82(10), 2656-2657.
- Wang, X., et al. (2022). MIA-QSAR study of the structural merging of (thio)benzamide herbicides with photosynthetic system II inhibitory activities. Journal of Biomolecular Structure and Dynamics, 40(1), 1-13.
- Snell, B. K., & Sumpter, C. A. (1967). U.S. Patent No. 3,338,913. Washington, DC: U.S.
- Google Patents. (2018). CN107915659B - Synthetic method of 3, 4-dichlorobenzonitrile.
- Li, Y., et al. (2019). Synthesis, fungicidal activity and SAR of 3,4-dichloroisothiazole-based cycloalkylsulfonamides. Bioorganic & Medicinal Chemistry Letters, 29(11), 1383-1387.
- Manaka, A. (2005). Synthesis of Aromatic Thioamide from Nitrile Without Handling of Gaseous Hydrogen Sulfide.
- Kaboudin, B., & Elhamifar, D. (2006). A simple, efficient, and new method has been developed for the synthesis of thioamides from nitriles. Synthesis, 2006(02), 224-226.
- D'aquino, M., Santini, P., & Muzio, H. (1986). Action of Halogenated Compounds on Aspergillus Conidiospores. Journal of food protection, 49(10), 814-816.
- Google Patents. (2013).
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